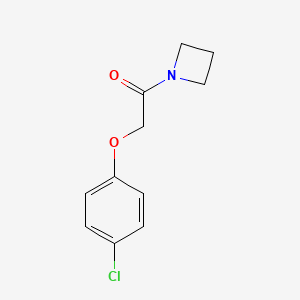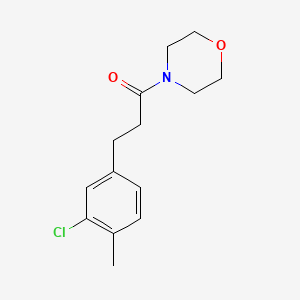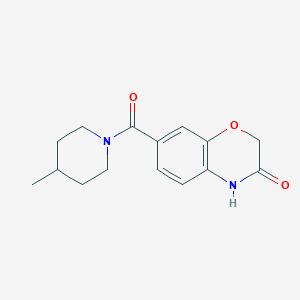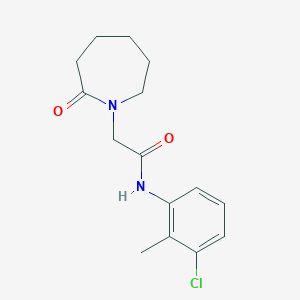
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACE is a ketone derivative of 4-chlorophenoxyacetic acid and is commonly used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone acts as an inhibitor of enzymes involved in various biological processes. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in the synthesis of other compounds. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone research. One direction is to further investigate its potential applications in the synthesis of novel compounds with potential biological activities. Another direction is to study its potential toxicity and side effects in vivo. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves the reaction between 4-chlorophenoxyacetic acid and azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone as a white solid with a melting point of 72-74°C.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has found various applications in scientific research, including the synthesis of other compounds and as a reagent in chemical reactions. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is commonly used in the synthesis of novel compounds with potential biological activities, such as anti-inflammatory and anti-cancer agents. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been used as a reagent in the synthesis of polycyclic aromatic hydrocarbons and as a catalyst in the formation of carbon-carbon bonds.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPMALGKFHLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)









